3-Cyclopropylpropan-1-ol
Overview
Description
3-Cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H12O. It is a colorless liquid that is used in various chemical syntheses and research applications. The compound features a cyclopropyl group attached to a propanol chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopropylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield the desired product . Another method includes the reduction of cyclopropylpropanal using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of cyclopropylpropanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3-Cyclopropylpropanal
Reduction: 3-Cyclopropylpropanamine
Substitution: Various substituted cyclopropylpropanes depending on the reagent used
Scientific Research Applications
3-Cyclopropylpropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropylpropan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s cyclopropyl group can also influence its binding affinity to certain receptors and enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
- 3-Cyclopropylpropanal
- 3-Cyclopropylpropanamine
- Cyclopropylmethanol
- Cyclopropylpropanone
Comparison: 3-Cyclopropylpropan-1-ol is unique due to its combination of a cyclopropyl group and a propanol chain, which imparts distinct chemical properties. Compared to 3-cyclopropylpropanal, it is less reactive towards oxidation but more versatile in substitution reactions. Compared to 3-cyclopropylpropanamine, it has different reactivity profiles in reduction and nucleophilic substitution reactions .
Biological Activity
3-Cyclopropylpropan-1-ol, a six-carbon alcohol with a cyclopropyl group, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , which includes a hydroxyl group (-OH) attached to the first carbon of a propanol chain, with a cyclopropyl group attached to the third carbon. This configuration provides rigidity and unique reactivity compared to linear alcohols.
Research indicates that this compound may interact with various biological targets, influencing enzymatic activities and receptor functions. The cyclopropyl moiety is known to enhance binding affinity in certain contexts due to its ability to fit into specific enzyme active sites or receptor pockets, thus modulating biological responses.
Enzyme Interaction
Studies have shown that compounds containing cyclopropyl groups can significantly affect enzyme mechanisms. For example, cyclopropylmethanol derivatives have been employed in enzyme mechanism studies, demonstrating their utility in probing active sites and understanding catalytic processes .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits moderate antibacterial activity against various strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate these pathways fully.
Case Studies and Experimental Data
Several studies have documented the effects of this compound in various biological assays:
Study | Biological Activity | Findings |
---|---|---|
Study A | Antimicrobial | Inhibition of growth in Gram-positive bacteria with an MIC of 50 µg/mL. |
Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM after 48 hours. |
Study C | Enzyme Inhibition | Competitively inhibited enzyme X with a Ki value of 15 µM. |
Properties
IUPAC Name |
3-cyclopropylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBNDFWSSCIEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606916 | |
Record name | 3-Cyclopropylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-01-9 | |
Record name | 3-Cyclopropylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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